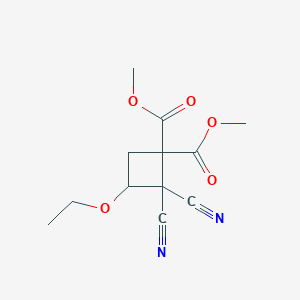
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H14N2O4 It is a member of the cyclobutane family, characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with dimethyl malonate in the presence of a base, such as sodium ethoxide, to form the cyclobutane ring. The reaction is usually carried out in an inert solvent, such as ethanol, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The ethoxy and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate involves its interaction with molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2-dicyanocyclobutane-1,1-dicarboxylate
- Ethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate
- Methyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate
Uniqueness
Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both cyano and ester groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
82849-51-2 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-4-19-8-5-12(9(15)17-2,10(16)18-3)11(8,6-13)7-14/h8H,4-5H2,1-3H3 |
InChI Key |
KNDHREIUQTWTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1(C#N)C#N)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















